5-Methyl-4-thiouridine
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Overview
Description
5-Methyl-4-thiouridine: is a modified nucleoside that is structurally similar to uridine, but with a sulfur atom replacing the oxygen atom at the 4-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-thiouridine typically involves the modification of uridine. One common method includes the acetylation of the hydroxyl groups of uridine, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to obtain the free 4-thiouridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-thiouridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom, reverting to a uridine derivative.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Uridine derivatives.
Substitution: Various substituted thiouridine derivatives.
Scientific Research Applications
5-Methyl-4-thiouridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into RNA to study RNA structure and function.
Medicine: Potential use in the development of therapeutic agents due to its unique properties.
Industry: Utilized in the production of modified nucleosides for various applications.
Mechanism of Action
The mechanism of action of 5-Methyl-4-thiouridine involves its incorporation into RNA, where it can affect RNA stability and function. The sulfur atom at the 4-position can form covalent bonds with proteins or other molecules, influencing RNA-protein interactions and RNA folding. This can lead to changes in gene expression and cellular function .
Comparison with Similar Compounds
4-Thiouridine: Similar structure but lacks the methyl group at the 5-position.
5-Methyluridine: Similar structure but lacks the sulfur atom at the 4-position.
2-Thiocytidine: Another thiolated nucleoside with sulfur at the 2-position.
Uniqueness: 5-Methyl-4-thiouridine is unique due to the presence of both a sulfur atom and a methyl group, which confer distinct chemical and biological properties. This dual modification allows for specific interactions and functions that are not possible with other similar compounds .
Properties
Molecular Formula |
C10H14N2O5S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
IXDWFVOGUMAKFI-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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